molecular formula C11H18N2 B8400508 [1-(6-Tert-butylpyridin-3-yl)ethyl]amine

[1-(6-Tert-butylpyridin-3-yl)ethyl]amine

Cat. No.: B8400508
M. Wt: 178.27 g/mol
InChI Key: XWOYHZILMRKZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-Tert-butylpyridin-3-yl)ethyl]amine is a substituted pyridine derivative with an ethylamine side chain at the 3-position of the pyridine ring and a bulky tert-butyl group at the 6-position. This structural configuration combines the electron-withdrawing nature of the pyridine ring with the steric hindrance and electron-donating properties of the tert-butyl group.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(6-tert-butylpyridin-3-yl)ethanamine

InChI

InChI=1S/C11H18N2/c1-8(12)9-5-6-10(13-7-9)11(2,3)4/h5-8H,12H2,1-4H3

InChI Key

XWOYHZILMRKZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-(6-Tert-butylpyridin-3-yl)ethyl]amine to structurally analogous pyridine-based amines, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3: ethylamine; 6: tert-butyl C₁₁H₁₈N₂ 178.28 High steric bulk; potential CNS activity (inferred)
1-(6-Fluoropyridin-3-yl)ethan-1-amine 3: ethylamine; 6: fluorine C₇H₉FN₂ 140.16 Pharmaceutical intermediate; moderate polarity
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 3: methylamine; 6: chlorine C₇H₉ClN₂ 156.61 Metabolite of acetamiprid (insecticide); electron-withdrawing Cl
S18327 (Antipsychotic) Complex substituents (piperidine, fluorobenzisoxazole) C₂₂H₂₂FN₃O₂ 391.43 High α-adrenergic antagonism; low histaminic/muscarinic affinity

Key Comparison Points

This contrasts with the tert-butyl group in the target compound, which is electron-donating and sterically bulky, possibly reducing reactivity at the pyridine ring . Chlorine (): The 6-chloro group in N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine also withdraws electrons but with greater polarizability than fluorine. This may influence solubility and metabolic stability in pesticidal applications .

Steric Hindrance and Solubility

  • The tert-butyl group in this compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., F, Cl). However, its bulk may enhance binding selectivity in hydrophobic pockets of biological targets, as seen in S18327’s α-adrenergic receptor interactions .

Biological Activity

  • S18327 () : While structurally distinct, S18327’s pyridine-containing scaffold demonstrates how substituents modulate receptor affinity. Its weak histaminic/muscarinic affinity contrasts with clozapine, highlighting the role of substituents in minimizing off-target effects. The tert-butyl group in the target compound may similarly reduce off-target interactions .
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine : As an acetamiprid metabolite, its chlorine substituent contributes to insecticidal activity, suggesting that electron-withdrawing groups at the 6-position may enhance pesticidal efficacy .

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